3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
3-methyl-1-pyridin-2-ylbutan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(2)7-9(11)10-5-3-4-6-12-10;;/h3-6,8-9H,7,11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBXDCVJBUYBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Reductive amination is a widely used method for synthesizing primary amines from ketones. For 3-methyl-1-(pyridin-2-yl)butan-1-amine, the ketone precursor 1-(pyridin-2-yl)butan-1-one is reacted with ammonium acetate in the presence of a reducing agent.
Procedure
Data Table
| Parameter | Value/Detail | Reference |
|---|---|---|
| Yield (free base) | 68–72% | |
| Purity (HPLC) | >95% | |
| Reducing Agent | NaBH3CN | |
| Solvent | Methanol | |
| Reaction Time | 12 h |
Enzymatic Reduction of 3-Methyl-1-(pyridin-2-yl)butan-1-one
Reaction Overview
Adapted from patent WO2014174505A2, this method employs ketoreductase enzymes to stereoselectively reduce ketones to alcohols, followed by amination.
Procedure
-
Enzymatic Reduction :
-
Amination :
Data Table
| Parameter | Value/Detail | Reference |
|---|---|---|
| Enzyme Efficiency | >90% conversion | |
| Alcohol Yield | 85% | |
| Amine Yield | 65–70% | |
| Enantiomeric Excess | >99% (if applicable) |
Alkylation of Pyridin-2-ylmethylamine
Reaction Overview
This method involves alkylating pyridin-2-ylmethylamine with 1-bromo-3-methylbutane to introduce the branched chain.
Procedure
-
Alkylation :
-
Salt Formation :
Data Table
| Parameter | Value/Detail | Reference |
|---|---|---|
| Yield (free base) | 60–65% | |
| Purity (NMR) | >98% | |
| Alkylating Agent | 1-Bromo-3-methylbutane | |
| Base | K2CO3 |
Comparison of Methods
Efficiency and Scalability
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Reductive Amination | High yield, one-pot reaction | Requires ketone precursor | Moderate |
| Enzymatic Reduction | Stereoselective, green chemistry | Costly enzymes, multi-step | Low |
| Alkylation | Simple reagents | Over-alkylation risks | High |
Salt Formation and Purification
The free amine is converted to the dihydrochloride salt by bubbling HCl gas through an ethanol solution. Crystallization from ethanol/ether yields >99% pure product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Substituted pyridine derivatives.
Scientific Research Applications
Chemical Applications
Synthesis and Reactivity
3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride serves as a versatile building block in organic synthesis. It can participate in several chemical reactions, including:
- Alkylation : The compound can be used to introduce alkyl groups into other molecules.
- Substitution Reactions : It can undergo nucleophilic substitution, allowing for the modification of functional groups.
The reactivity of this compound is largely attributed to its amine and pyridine functionalities, which can interact with various electrophiles and nucleophiles.
| Reaction Type | Example Reaction | Conditions Required |
|---|---|---|
| Alkylation | Alkylation with haloalkanes | Base catalyst required |
| Nucleophilic Substitution | Reaction with alkyl halides | Mild heating |
| Oxidation | Conversion to ketones | Oxidizing agents like KMnO4 |
Biological Applications
Pharmacological Potential
Research has indicated that this compound exhibits potential pharmacological properties. Notable studies have highlighted its effects on various biological systems:
- Antidepressant Activity : Compounds related to this structure have shown promise in modulating serotonin levels, suggesting potential use in treating mood disorders. A study demonstrated significant antidepressant-like effects in rodent models following administration of similar compounds .
- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. This mechanism could be beneficial in developing anti-inflammatory drugs .
- Antimicrobial Activity : Preliminary screening has indicated that derivatives of this compound may possess activity against pathogens such as Mycobacterium tuberculosis, making it a candidate for further investigation in infectious disease treatment .
Case Studies
Case Study 1: Antidepressant Effects
A study published in PubMed Central explored the antidepressant-like effects of structurally similar compounds to this compound. The results indicated that these compounds significantly improved depression-like behaviors in rodent models, highlighting their therapeutic potential in mood disorders .
Case Study 2: Anti-tubercular Activity
In a high-throughput screening study against Mycobacterium tuberculosis, certain analogs of this compound were identified with promising anti-tubercular activity. These findings suggest that further structural modifications could enhance efficacy while maintaining selectivity against the pathogen .
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine ring and amine group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride with analogous compounds listed in the Enamine Building Blocks Catalogue (2019) and a European patent application. Key differences in molecular structure, salt forms, and functional groups are highlighted.
Pyridine-Substituted Amines
a. 2-Phenyl-1-(pyridin-4-yl)ethan-1-amine Dihydrochloride
- Molecular Formula : C₁₄H₂₂ClN
- Molecular Weight : 239.79 g/mol
- Structural Differences :
- The pyridine ring is at the 4-position instead of the 2-position.
- Contains a phenyl-ethyl backbone rather than a branched butanamine chain.
- Implications :
b. 3-Methyl-1-(2-phenylcyclopropyl)butan-1-amine Hydrochloride
- Molecular Formula: C₈H₁₈ClNO₂
- Molecular Weight : 195.69 g/mol
- Structural Differences :
- Replaces the pyridine ring with a 2-phenylcyclopropyl group .
- Contains a single hydrochloride salt instead of dihydrochloride.
- Reduced solubility due to fewer chloride counterions .
Aliphatic Amine Derivatives
a. Methyl 3-Aminohex-5-ynoate Hydrochloride
- Molecular Formula: C₇H₁₂ClNO₂
- Molecular Weight : 177.63 g/mol
- Structural Differences: Features an ester functional group and a terminal alkyne instead of a pyridine ring. Shorter carbon chain (hex-5-ynoate vs. butan-1-amine).
- Implications :
b. Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Molecular Formula: C₈H₁₈ClNO₂ (from synthesis in )
- Molecular Weight : 195.69 g/mol
- Structural Differences: Contains a methyl ester and branched dimethyl groups on the carbon backbone.
- The absence of a pyridine ring limits its use in coordination chemistry .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₀H₂₀Cl₂N₂ | 239.19 | Dihydrochloride | Pyridin-2-yl, branched butanamine |
| 2-Phenyl-1-(pyridin-4-yl)ethan-1-amine dihydrochloride | C₁₄H₂₂ClN | 239.79 | Hydrochloride | Pyridin-4-yl, phenyl-ethyl |
| 3-Methyl-1-(2-phenylcyclopropyl)butan-1-amine hydrochloride | C₈H₁₈ClNO₂ | 195.69 | Hydrochloride | Cyclopropyl, phenyl |
| Methyl 3-aminohex-5-ynoate hydrochloride | C₇H₁₂ClNO₂ | 177.63 | Hydrochloride | Ester, alkyne |
| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride | C₈H₁₈ClNO₂ | 195.69 | Hydrochloride | Ester, dimethyl |
Biological Activity
3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride is an organic compound with significant potential in biological research and pharmaceutical applications. This compound is characterized by its unique structural features, which enable it to interact with various biological targets, influencing diverse biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
This compound features a butanamine backbone with a methyl group and a pyridine ring, which contributes to its biological activity.
Target Interactions
Research indicates that this compound interacts with several enzymes and receptors. Notably, it has been associated with the inhibition of Dipeptidyl Peptidase IV (DPP-IV) , an enzyme involved in glucose metabolism and immune response regulation . This interaction suggests potential implications for diabetes management and immune modulation.
Biochemical Pathways
The compound's influence on biochemical pathways includes:
- Glucose Metabolism : By inhibiting DPP-IV, the compound may enhance insulin secretion and improve glycemic control.
- Cell Signaling : It may affect intracellular signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and survival .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to modulate enzyme activities related to critical metabolic pathways. For example:
- Enzyme Inhibition : The compound exhibits inhibitory effects on kinases involved in cell growth and differentiation .
- Cellular Effects : It influences gene expression and cellular metabolism, potentially leading to altered cell function .
Case Studies
Several studies have reported on the biological effects of this compound:
- Diabetes Research : A study showed that compounds similar to 3-Methyl-1-(pyridin-2-yl)butan-1-amine effectively reduced blood glucose levels in diabetic models by enhancing insulin sensitivity .
- Cancer Studies : Research indicated that derivatives of this compound exhibited antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent .
Data Table: Biological Activities of this compound
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 3-methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride, and how are purity and yield optimized?
Answer:
The synthesis typically involves amine alkylation or reductive amination between pyridin-2-yl carbonyl derivatives and branched amines. Key steps include:
- Intermediate isolation : Purification via column chromatography or recrystallization to remove unreacted starting materials.
- Salt formation : Treatment with HCl in solvents like dioxane or methanol to precipitate the dihydrochloride salt, ensuring stoichiometric acid addition to avoid excess free acid impurities .
- Yield optimization : Reaction monitoring using TLC or LC-MS to terminate reactions at maximal conversion.
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Answer:
- NMR spectroscopy : Proton signals for the pyridine ring (δ 8.0–8.5 ppm) and methyl groups (δ 1.0–1.5 ppm) confirm regiochemistry. Dihydrochloride formation shifts amine proton signals downfield (δ ~9.0 ppm) .
- X-ray crystallography : SHELXL refinement (via SHELX programs) resolves bond lengths and angles, particularly for the protonated amine and chloride counterions. Crystallization in polar solvents (e.g., ethanol/water) improves crystal quality .
- Mass spectrometry : ESI-MS in positive ion mode detects the molecular ion peak (e.g., [M+H]⁺) and validates molecular weight .
Advanced: How can researchers address discrepancies between computational predictions and experimental NMR data for this compound?
Answer:
- Solvent effects : Simulate NMR chemical shifts using DFT calculations (e.g., Gaussian, ORCA) with explicit solvent models (e.g., DMSO-d6 or D2O) to account for solvent-induced shifts .
- Tautomerism analysis : Investigate potential proton exchange between amine groups and pyridine nitrogen using variable-temperature NMR.
- Impurity profiling : Compare experimental spectra with reference data for common byproducts (e.g., mono-hydrochloride salts or unreacted precursors) .
Advanced: What strategies are effective in resolving crystallographic ambiguities when high-quality crystals are unattainable?
Answer:
- Alternative refinement tools : Use twin refinement in SHELXL for twinned crystals or low-resolution data .
- Complementary techniques : Pair powder XRD with Rietveld refinement or solid-state NMR to validate unit cell parameters and hydrogen bonding networks.
- Computational modeling : Generate predicted crystal structures using Materials Studio or Mercury, guided by analogous pyridine-containing compounds .
Advanced: How can this compound be evaluated for potential biological activity, given its structural similarity to known pharmacophores?
Answer:
- Receptor docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like G-protein-coupled receptors (GPCRs) or ion channels, leveraging the pyridine moiety’s π-stacking potential .
- In vitro assays : Screen for enzyme inhibition (e.g., kinases) or cellular uptake using fluorescence tagging (e.g., dansyl chloride conjugation) .
- Metabolic stability : Assess hepatic clearance using microsomal incubation and LC-MS quantification of parent compound degradation .
Advanced: What analytical challenges arise in quantifying trace impurities, and how are they mitigated?
Answer:
- HPLC-MS method development : Optimize mobile phase pH (e.g., 0.1% formic acid) to separate dihydrochloride from mono-hydrochloride impurities. Use hydrophilic interaction chromatography (HILIC) for polar byproducts .
- Internal standards : Spike with isotopically labeled analogs (e.g., ¹³C-pyridine derivatives) to correct for matrix effects in complex biological samples .
- Limit of detection (LOD) : Validate via serial dilution studies, ensuring sensitivity <0.1% for regulatory compliance .
Basic: What safety precautions are critical during handling and storage of this compound?
Answer:
- Handling : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with hydrochloride salts, which may release HCl vapors under humidity .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent deliquescence and amine oxidation .
Advanced: How does the dihydrochloride form influence solubility and bioavailability compared to the free base?
Answer:
- Solubility enhancement : The dihydrochloride salt increases aqueous solubility via ion-dipole interactions, critical for in vivo studies. Measure pH-solubility profiles (e.g., buffered solutions from pH 1–7) .
- Bioavailability testing : Compare pharmacokinetic parameters (Cₘₐₓ, AUC) in animal models using salt vs. free base formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
